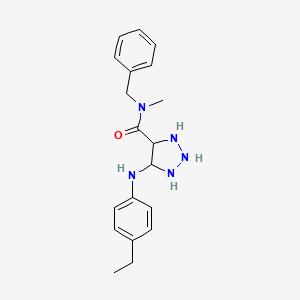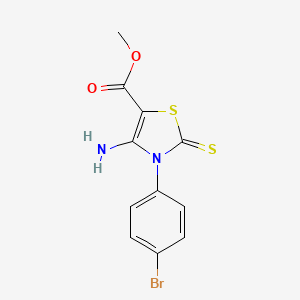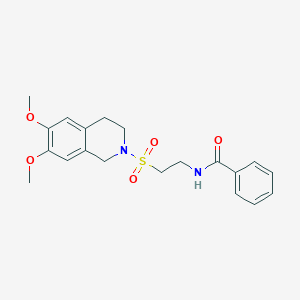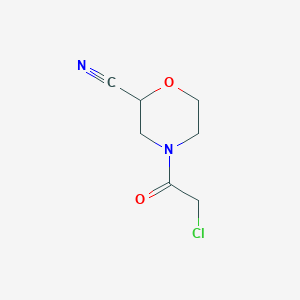![molecular formula C21H23N3O3 B2906414 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one CAS No. 2320671-10-9](/img/structure/B2906414.png)
4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups including a methoxy group, a biphenyl group, an azetidine ring, and a piperazin-2-one ring. These groups could confer various properties to the compound, depending on their arrangement and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the azetidine ring could be formed via a cyclization reaction, and the piperazin-2-one ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple rings and functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, the azetidine ring could be opened via nucleophilic attack, and the piperazin-2-one ring could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the presence of the azetidine and piperazin-2-one rings could influence its reactivity .Applications De Recherche Scientifique
Antibacterial Applications
This compound has shown potential in the field of antibacterial research. The presence of the piperazine moiety is known to contribute to antibacterial properties . Piperazine derivatives have been studied for their efficacy against a range of bacterial strains, and modifications to the piperazine structure can lead to compounds with significant antibacterial activity .
Antifungal Applications
Similar to its antibacterial properties, the compound also exhibits antifungal activity. The molecular structure allows it to interact with fungal enzymes or cell walls, disrupting their function and leading to the inhibition of fungal growth . This application is particularly relevant in the development of new antifungal drugs.
Antitumor Activity
The biphenyl moiety of the compound, when combined with other specific functional groups, can exhibit antitumor properties. Research into similar compounds has shown that they can interfere with the proliferation of cancer cells, making them a point of interest in oncology .
Pharmacological Synthesis
In pharmacology, this compound could serve as a precursor or intermediate in the synthesis of various drugs. Its complex structure, which includes both a biphenyl and a piperazine ring, makes it a versatile building block for the synthesis of a wide range of pharmacologically active compounds .
Molecular Docking Studies
The compound’s structure allows it to fit into the active sites of certain enzymes or receptors, making it useful in molecular docking studies. These studies help in understanding the interaction between drugs and their targets, which is crucial for drug design and development .
Biochemical Research
In biochemistry, the compound could be used to study enzyme-substrate interactions, given its structural complexity and the presence of multiple functional groups. It could act as an inhibitor or modulator for various biochemical pathways .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-4-2-3-17(11-19)15-5-7-16(8-6-15)21(26)24-12-18(13-24)23-10-9-22-20(25)14-23/h2-8,11,18H,9-10,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMJSNLBPDPGFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2906333.png)

![N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2906335.png)



![5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2906344.png)

![4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906346.png)
![2-[(2-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906348.png)
![1-(benzo[d]oxazol-2-yl)-N-(4-fluorobenzyl)pyrrolidine-2-carboxamide](/img/structure/B2906351.png)
![benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2906352.png)
